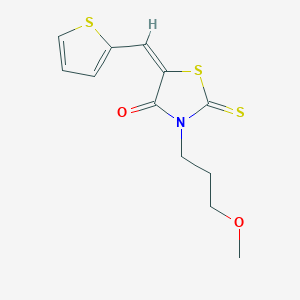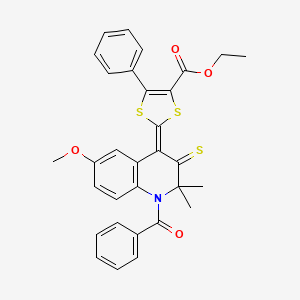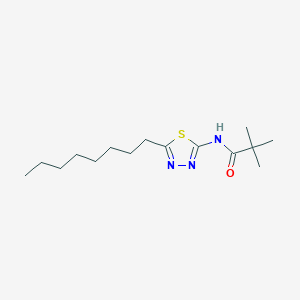![molecular formula C18H18FNO B4585474 N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide](/img/structure/B4585474.png)
N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide
説明
Synthesis Analysis
The synthesis of compounds structurally similar to N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide often involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through reactions such as nitration, halogenation, and acylation. For example, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid demonstrates the complexity of these processes (Sapnakumari et al., 2014).
Molecular Structure Analysis
Structural characterization of similar compounds is typically achieved using techniques such as FT-IR, NMR, and X-ray diffraction. The molecular structure is crucial for understanding the compound's reactivity and interactions. For instance, the crystal structure of a related compound was elucidated, showing an orthorhombic space group with specific hydrogen bonding patterns that contribute to its stability (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The chemical behavior of compounds like this compound is influenced by the functional groups present. Reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions are common. These reactions are pivotal for further functionalization and application of the compounds in various fields.
Physical Properties Analysis
Physical properties, including melting points, boiling points, solubility, and crystal structure, are essential for practical applications. The orthorhombic crystal structure and specific unit-cell parameters of related compounds provide insights into the solid-state behavior of this compound (Sapnakumari et al., 2014).
科学的研究の応用
Synthesis and Characterization
- N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide and similar compounds are synthesized for various scientific purposes, including pharmaceutical research. For instance, the synthesis of a related compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, involves analytical techniques like NMR, Raman, and infrared spectroscopy. This process is significant for understanding the compound's structure and potential biological activity (Riadi et al., 2021).
Biological Evaluation and Molecular Docking
- Related derivatives are evaluated for their biological activities. For instance, the aforementioned compound was tested for cytotoxic activity against various human cancer cell lines. Such evaluations are crucial for determining the therapeutic potential of these compounds in treating diseases like cancer (Riadi et al., 2021).
Applications in Neurological Disorders
- Compounds similar to this compound are researched for their potential in treating neurological disorders. For example, a study explored the use of a related compound for its binding characteristics to neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Antiproliferative Properties
- Some derivatives exhibit antiproliferative properties against cancer cell lines. This indicates their potential use in cancer research and therapy (Pawar, Pansare, & Shinde, 2018).
Use in Sensor Development
- Derivatives of this compound are also used in the development of chemical sensors, such as fluorescent pH sensors, which have applications in analytical chemistry and diagnostics (Yang et al., 2013).
特性
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-14(13-16-5-3-2-4-6-16)18(21)20-12-11-15-7-9-17(19)10-8-15/h2-10,13H,11-12H2,1H3,(H,20,21)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQIRLPWSCYCFU-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)
![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![6-[2-(1H-indol-3-yl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4585442.png)
![3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4585447.png)
![N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4585450.png)
![3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585455.png)
![isopropyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4585457.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4585459.png)

![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B4585467.png)